molecular formula C19H21N5O2 B046924 Pirenzepine CAS No. 28797-61-7

Pirenzepine

Cat. No. B046924
CAS RN: 28797-61-7
M. Wt: 351.4 g/mol
InChI Key: RMHMFHUVIITRHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pirenzepine analogs, involving structural modifications such as replacing the piperazine ring with cyclohexanediamine or perhydroquinoxaline units, have been synthesized to explore the role of the piperazine ring in muscarinic receptor interaction. These modifications aimed at investigating selectivity towards muscarinic M(1) versus M(2) receptors, revealing insights into the structural importance of pirenzepine's components in receptor affinity and selectivity (Minarini et al., 2008).

Molecular Structure Analysis

The conformational analysis of pirenzepine has been thoroughly investigated through X-ray crystallography, molecular mechanics, and quantum mechanical calculations. These studies have confirmed the minimum energy conformations of pirenzepine and provided a basis for understanding its selective receptor binding properties. The spatial arrangement derived from these analyses aligns with the structural requirements for interaction with muscarinic receptors, explaining pirenzepine's selectivity within the muscarinic system without central effects (Trummlitz et al., 1984).

Chemical Reactions and Properties

Pirenzepine's interaction with calf thymus DNA has been characterized through biophysical techniques and molecular modelling, revealing a groove-binding mode stabilized by hydrophobic interactions and hydrogen bonding. These interactions provide insights into the chemical behavior of pirenzepine in biological systems and its potential effects on gene expression through drug-DNA binding dynamics (Rahman et al., 2017).

Physical Properties Analysis

The physicochemical properties of pirenzepine, such as its inability to pass the blood-brain barrier and activate unspecific psychotropic receptors, are attributed to its inherent characteristics. These properties are crucial for understanding pirenzepine's pharmacokinetic and pharmacodynamic behavior, including its specific antimuscarinic activity and lack of central nervous system effects (Eberlein et al., 1977).

Chemical Properties Analysis

The unique binding properties of pirenzepine to muscarinic receptors, evidenced by its selective inhibition of gastric acid secretion and differentiated binding affinities across various tissues, underscore its distinct chemical profile. This profile facilitates the selective antimuscarinic action of pirenzepine, distinguishing it from classical antimuscarinic drugs and highlighting its relevance in targeted therapeutic applications (Birdsall et al., 1980).

Scientific Research Applications

  • Neurological Research : Pirenzepine is used to study the relevance of M1 receptors to behavioral function when administered systemically (Witkin et al., 1988).

  • Drug-DNA Interaction Studies : It interacts with calf-thymus DNA through hydrophobic interaction and hydrogen bonding, aiding in the development of new therapeutic drugs (Rahman et al., 2017).

  • Gastrointestinal and Pancreatic Function Research : Pirenzepine reduces gastric acid secretion and influences pancreatic exocrine function (Otsuki et al., 1986). It also antagonizes muscle contractions in the canine gall-bladder, contributing to gall-bladder stasis research (Pozo et al., 1990).

  • Myopia and Ocular Growth Studies : Pirenzepine prevents experimentally induced myopia in a mammalian model and affects pupil size and accommodation in rhesus monkeys (Cottriall & Mcbrien, 1996); (Ostrin et al., 2004).

  • Endocrine Studies : It reduces insulin and glucose responses to a mixed meal in obese women with polycystic ovary syndrome (Premawardhana et al., 1994).

  • Inflammatory Disease Research : Pirenzepine can prevent inflammatory reactions in the colon, indicating a cholinergic role in the inflammatory colonic response (Bustos-Fernández et al., 1987).

  • Peptic Ulcer Disease Therapy : It promotes duodenal ulcer healing and diminishes pain, with superior efficacy to placebo in doses of 100 to 150 mg/day (Carmine & Brogden, 1985).

  • Ophthalmic Applications : 2% pirenzepine ophthalmic gel is effective in slowing the progression of myopia in school-aged children (Tan et al., 2004).

  • Muscarinic Receptor Research : Pirenzepine shows rapid association and dissociation in binding to human brain tissue, helping to distinguish muscarinic receptor subtypes in the brain (Lin et al., 1986); (Garvey et al., 1984).

properties

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHMFHUVIITRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023487
Record name Pirenzepine
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
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Solubility

6.82e-01 g/L
Record name Pirenzepine
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Mechanism of Action

Pirenzepine is a muscarinic receptor antagonist and binds to the muscarinic acetylcholine receptor. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins.
Record name Pirenzepine
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Product Name

Pirenzepine

CAS RN

28797-61-7
Record name Pirenzepine
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Record name Pirenzepine
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Record name PIRENZEPINE
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Record name Pirenzepine
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Synthesis routes and methods

Procedure details

A solution of 11-(2-chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (5 g) and N,N'-dimethylpiperazine (4 g) in acetonitrile (100 ml) was heated to reflux for 2 hours. The mixture was evaporated and the residue, crystallized from methanol, yielded 3 g (42.9%) of 11-[2-(4-methylpiperazin-1-yl)-acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one N1 -chloromethylate melting at 198°-200° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Citations

For This Compound
17,400
Citations
…, GD Novack, US Pirenzepine Study Group - Archives of …, 2004 - jamanetwork.com
… safety and tolerability of pirenzepine solutionin adults 19 and pirenzepine ophthalmic gelin … to evaluate the safety and efficacyof pirenzepine ophthalmic gel in slowing the progression of …
Number of citations: 191 jamanetwork.com
AA Carmine, RN Brogden - Drugs, 1985 - Springer
… In general, pirenzepine 100 to 150 mg/day significantly … /day of pirenzepine and in 70 to 90% of patients taking pirenzepine 100 … , were usually decreased in pirenzepine-treated patients …
Number of citations: 145 link.springer.com
…, K Zadnik, US Pirenzepine Study Group - Journal of American …, 2008 - Elsevier
… Eighty-four patients elected to continue for a second year (pirenzepine = 53, placebo = 31). … pirenzepine group and 0.99 D for the placebo group (p = 0.008). Thirteen (11%) pirenzepine …
Number of citations: 253 www.sciencedirect.com
R Hammer, CP Berrie, NJM Birdsall, ASV Burgen… - Nature, 1980 - nature.com
… equally be the explanation for the subtypes detected by pirenzepine, but we cannot yet exclude the possibility that pirenzepine senses small intrinsic differences in receptor structure. …
Number of citations: 642 www.nature.com
…, RS Crockett, Asian Pirenzepine Study Group - Ophthalmology, 2005 - Elsevier
… expected to be greater than that seen with pirenzepine ophthalmic gel 2% in the present study. The apparent ability of chronic pirenzepine treatment to delay the development of myopia …
Number of citations: 263 www.sciencedirect.com
RFE Pedretti, E Colombo, SS Braga, L Ballardini… - Journal of the American …, 1995 - Elsevier
OBJECTIVES.: Our aims were 1) to assess whether oral pirenzepine could increase indexes of cardiac vagal activity in postinfarction patients, and 2) to compare the effects of this agent …
Number of citations: 29 www.sciencedirect.com
GC Rosenfeld - European Journal of Pharmacology, 1982 - Elsevier
… by pirenzepine, the potentiation was inhibited by atropine at an ICs0 of 4.6 nM. In vivo, pirenzepine … The weak activity of pirenzepine shown in this study suggests that its in vivo inhibitory …
Number of citations: 42 www.sciencedirect.com
HF Pitschner, A Wellstein - Naunyn-Schmiedeberg's archives of …, 1988 - Springer
… Using the pharmacodynamic interaction with pirenzepine, … not the subtype-selectivity of pirenzepine shown in numerous in … see whether or not pirenzepine differentiates between effects …
Number of citations: 37 link.springer.com
HT Truong, CL Cottriall, A Gentle, NA McBrien - Experimental eye research, 2002 - Elsevier
… in the fibrous sclera of any pirenzepine treated group, when compared to … pirenzepine injection or periods of unoccluded vision. The present study shows that, at a dose of pirenzepine …
Number of citations: 61 www.sciencedirect.com
EM Leech, CL Cottriall… - … and Physiological Optics, 1995 - Wiley Online Library
… that pirenzepine may be working through a toxic effect rather than a physiological one. The present study sought to determine whether pirenzepine … characteristics of pirenzepine when …
Number of citations: 99 onlinelibrary.wiley.com

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